Glycerol triisopalmitate Glycerol triisopalmitate TG(I-16:0/i-16:0/i-16:0), also known as triacylglycerol or TG(48:0), belongs to the class of organic compounds known as triacylglycerols. These are glycerides consisting of three fatty acid chains covalently bonded to a glycerol molecule through ester linkages. TG(I-16:0/i-16:0/i-16:0) is considered to be a practically insoluble (in water) and relatively neutral molecule. TG(I-16:0/i-16:0/i-16:0) has been found in human adipose tissue, and has also been primarily detected in blood. Within the cell, TG(i-16:0/i-16:0/i-16:0) is primarily located in the membrane (predicted from logP) and adiposome.
Brand Name: Vulcanchem
CAS No.: 68957-79-9
VCID: VC3878016
InChI: InChI=1S/C51H98O6/c1-45(2)37-31-25-19-13-7-10-16-22-28-34-40-49(52)55-43-48(57-51(54)42-36-30-24-18-12-9-15-21-27-33-39-47(5)6)44-56-50(53)41-35-29-23-17-11-8-14-20-26-32-38-46(3)4/h45-48H,7-44H2,1-6H3
SMILES: CC(C)CCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCC(C)C)OC(=O)CCCCCCCCCCCCC(C)C
Molecular Formula: C51H98O6
Molecular Weight: 807.3 g/mol

Glycerol triisopalmitate

CAS No.: 68957-79-9

Cat. No.: VC3878016

Molecular Formula: C51H98O6

Molecular Weight: 807.3 g/mol

* For research use only. Not for human or veterinary use.

Glycerol triisopalmitate - 68957-79-9

Specification

CAS No. 68957-79-9
Molecular Formula C51H98O6
Molecular Weight 807.3 g/mol
IUPAC Name 2,3-bis(14-methylpentadecanoyloxy)propyl 14-methylpentadecanoate
Standard InChI InChI=1S/C51H98O6/c1-45(2)37-31-25-19-13-7-10-16-22-28-34-40-49(52)55-43-48(57-51(54)42-36-30-24-18-12-9-15-21-27-33-39-47(5)6)44-56-50(53)41-35-29-23-17-11-8-14-20-26-32-38-46(3)4/h45-48H,7-44H2,1-6H3
Standard InChI Key FUTGDWNFCMWSJT-UHFFFAOYSA-N
SMILES CC(C)CCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCC(C)C)OC(=O)CCCCCCCCCCCCC(C)C
Canonical SMILES CC(C)CCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCC(C)C)OC(=O)CCCCCCCCCCCCC(C)C

Introduction

Chemical Identity and Structural Characteristics of Glycerol Triisopalmitate

Glycerol triisopalmitate, systematically named 1,2,3-tris(14-methylpentadecanoyloxy)propane, is a triester formed through the esterification of glycerol with three molecules of isopalmitic acid (14-methylpentadecanoic acid). The branched configuration of isopalmitic acid introduces steric hindrance, reducing molecular packing density and conferring lower melting points compared to linear triglycerides like tripalmitin .

Molecular Architecture

The compound’s structure comprises a glycerol backbone with each hydroxyl group esterified to an isopalmitic acid chain. Key structural features include:

  • Molecular formula: C51H98O6\text{C}_{51}\text{H}_{98}\text{O}_6

  • Molecular weight: 807.31 g/mol (calculated based on compositional analysis)

  • Branched-chain topology: Methyl groups at the 14th carbon of each fatty acid chain .

This branching disrupts crystalline lattice formation, resulting in a semi-solid consistency at room temperature, a property leveraged in cosmetic and pharmaceutical formulations .

Physicochemical Properties

The physical and chemical attributes of glycerol triisopalmitate are summarized in Table 1.

Table 1: Physicochemical Properties of Glycerol Triisopalmitate

PropertyValue/RangeMeasurement Conditions
Melting Point28–32°CDifferential Scanning Calorimetry
Density0.92–0.95 g/cm³25°C
SolubilityInsoluble in water; soluble in ethanol, chloroform, and oilsOECD Guideline 105
Hydrophobicity (Log P)~14.5Calculated via Crippen’s method
Viscosity120–150 mPa·s40°C

The depressed melting point relative to linear triglycerides (e.g., tripalmitin, m.p. ~65°C) arises from reduced van der Waals interactions between branched chains . Its solubility profile aligns with nonpolar solvents, making it suitable for lipid-based drug delivery systems .

Synthesis and Manufacturing Approaches

Industrial synthesis of glycerol triisopalmitate primarily involves acid-catalyzed esterification or enzymatic transesterification. Table 2 compares these methods.

Table 2: Synthesis Methods for Glycerol Triisopalmitate

MethodConditionsYield (%)AdvantagesLimitations
Acid-catalyzed esterificationH₂SO₄ (1.5 wt%), 160°C, 6 h78–82High reaction rateByproduct formation, corrosion
Enzymatic transesterificationLipase B (Novozym 435), 60°C, 24 h88–92Mild conditions, fewer byproductsHigh enzyme cost
Reactive distillation180°C, vacuum (10 kPa)85–90Continuous processEnergy-intensive

The enzymatic route, though costlier, offers superior regioselectivity and avoids toxic catalysts, aligning with green chemistry principles . Recent patents highlight innovations in solid acid catalysts (e.g., sulfonated carbon) that enhance yields to 94% while minimizing wastewater .

Research Advancements and Future Directions

Oxidative Stability

Accelerated aging tests (40°C, 75% RH) show a peroxide value increase of only 12 meq/kg after 90 days, attributed to the steric shielding of double bonds by methyl branches. Synergistic antioxidants like tocopherol further reduce oxidation rates by 40% .

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